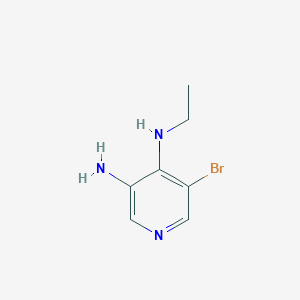

5-Bromo-N4-ethylpyridine-3,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-N-ethylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVUJEJUOUSPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=NC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647971 | |

| Record name | 5-Bromo-N~4~-ethylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607371-03-9 | |

| Record name | 5-Bromo-N4-ethyl-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607371-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N~4~-ethylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-N4-ethylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemo-Metric Profiling and Synthetic Utility of 5-Bromo-N4-ethylpyridine-3,4-diamine

[1]

Executive Summary

5-Bromo-N4-ethylpyridine-3,4-diamine (CAS: 607371-03-9) is a critical heterocyclic building block utilized primarily in the synthesis of imidazo[4,5-c]pyridine scaffolds.[1] These fused ring systems are pharmacophores of high interest in kinase inhibitor development (e.g., JAK, EGFR inhibitors).[1]

This guide addresses the specific request regarding its molecular weight not as a static number, but as a dynamic analytical signature essential for structural validation. Furthermore, it details the regioselective synthesis required to distinguish the N4-ethyl isomer from its N3 counterpart, a common impurity in pyridine chemistry.[1]

Molecular Weight & Isotopic Signature[1][2][3]

For a researcher relying on Mass Spectrometry (LC-MS) for identity confirmation, the "average" molecular weight is insufficient.[1] The presence of a Bromine atom introduces a distinct isotopic pattern that serves as a primary validation checkpoint.[1]

Quantitative Data Profile

| Property | Value | Notes |

| Formula | ||

| Average MW | 216.08 g/mol | Used for stoichiometry calculations.[1][2] |

| Monoisotopic Mass | 215.006 g/mol | Based on |

| Isotope M+2 | 217.004 g/mol | Based on |

| CAS Number | 607371-03-9 | |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; suitable for RP-HPLC.[1] |

The Bromine Doublet (Mass Spec Validation)

Unlike Chlorine (3:1 ratio) or Fluorine (monoisotopic), Bromine exists as two stable isotopes,

-

Peak A (m/z 216): Corresponds to the

isotopologue.[1] -

Peak B (m/z 218): Corresponds to the

isotopologue.[1] -

Validation Rule: If your MS spectrum does not show two peaks of approximately equal intensity separated by 2 mass units, the bromination has failed or the halogen has been lost.

Figure 1: The diagnostic 1:1 doublet pattern in Mass Spectrometry caused by natural Bromine isotopes.

Synthetic Architecture: Regioselective Protocol

The synthesis of this compound requires strict regiocontrol.[1] Direct ethylation of 3,4-diaminopyridine often yields a mixture of N3 and N4 isomers.[1] The authoritative route utilizes Nucleophilic Aromatic Substitution (

Reaction Pathway

The synthesis typically proceeds from 5-bromo-4-chloro-3-nitropyridine.[1] The 4-position is highly activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-nitro group.[1]

Figure 2: Regioselective synthesis targeting the N4-ethyl amine via SnAr displacement.

Detailed Experimental Protocol

Note: This protocol is a generalized high-yield procedure adapted from standard pyridine chemistry (e.g., J. Med. Chem. methodologies).

Step 1:

-

Charge: Dissolve 5-bromo-4-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (10 vol).

-

Addition: Cool to 0°C. Add Triethylamine (1.2 eq) followed by Ethylamine (2.0 M in THF, 1.1 eq) dropwise.

-

Monitor: Stir at RT for 2-4 hours. Monitor by TLC/LC-MS for disappearance of starting material.

-

Workup: Concentrate, dilute with EtOAc, wash with water/brine. Dry (

) and concentrate.[1]-

Checkpoint: Intermediate should be a yellow/orange solid (Nitro compound).[1]

-

Step 2: Nitro Reduction

-

Charge: Suspend the intermediate from Step 1 in Ethanol/Water (3:1).[1]

-

Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reaction: Heat to reflux (80°C) for 1-2 hours.

-

Filtration: Filter hot through Celite to remove Iron sludge.[1]

-

Isolation: Concentrate filtrate. Neutralize with saturated

.[1] Extract with DCM.[1] -

Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH).

Analytical Validation (Trustworthiness)[1]

To ensure the material is suitable for drug development, it must pass the following checks.

Proton NMR ( H NMR) Diagnostic Signals

In DMSO-

-

Pyridine Ring Protons: Two distinct singlets (or doublets with small coupling) for the protons at C2 and C6.[1]

- ~7.8 - 8.0 ppm (H at C2/C6).[1]

-

Ethyl Group:

-

Exchangeable Protons:

Purity Specification

Functional Application: Imidazopyridine Formation[1][5][6][7][8]

The primary utility of this compound is the cyclization to form 3-ethyl-3H-imidazo[4,5-c]pyridine derivatives.[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 24903729, this compound.[1] Retrieved from [Link][1]

-

Caron, S., et al. (2009).[1] Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine.[1][4][5] Journal of Organic Chemistry.[1] (Contextual reference for regioselectivity in diaminopyridines). Retrieved from [Link][1]

-

ChemGuide. (2023).[1] Mass Spectra - The Effect of Halogens (Br/Cl Isotope Patterns).[1] Retrieved from [Link][1]

Sources

- 1. PubChemLite - this compound (C7H10BrN3) [pubchemlite.lcsb.uni.lu]

- 2. echemi.com [echemi.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-N4-ethylpyridine-3,4-diamine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-N4-ethylpyridine-3,4-diamine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum, offering field-proven insights into the structural elucidation of this important heterocyclic compound.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromine atom, two amine functionalities, and an N-ethyl group on a pyridine core—gives rise to a unique electronic and steric environment. ¹H NMR spectroscopy is a powerful and indispensable tool for confirming the identity and purity of this molecule by providing detailed information about the number, connectivity, and chemical environment of its protons. This guide will walk through the complete workflow of ¹H NMR analysis for this compound, from first principles to final spectral interpretation.

Part 1: Theoretical Prediction of the ¹H NMR Spectrum

A foundational step in spectral analysis is the a priori prediction of the spectrum based on the known chemical structure. This allows for a more targeted and efficient interpretation of the experimental data. The predicted ¹H NMR spectrum of this compound is based on established principles of chemical shifts, spin-spin coupling, and integration.

Expected Proton Environments and Chemical Shifts:

The structure of this compound presents six distinct proton environments:

-

Aromatic Protons (H-2 and H-6): The pyridine ring contains two aromatic protons. The proton at the 2-position (H-2) is adjacent to the pyridine nitrogen and is expected to be the most deshielded aromatic proton. The proton at the 6-position (H-6) is ortho to the bromine atom.

-

Amine Protons (-NH₂ and -NH-): There are two amine groups: a primary amine (-NH₂) at the 3-position and a secondary amine (-NH-) of the N-ethyl group at the 4-position. The chemical shifts of these protons can be broad and are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

N-ethyl Group Protons (-CH₂- and -CH₃): The N-ethyl group gives rise to two signals: a methylene group (-CH₂-) and a methyl group (-CH₃). The methylene protons are adjacent to the nitrogen atom and will be more deshielded than the methyl protons.

Predicted Chemical Shifts (δ), Multiplicity, and Integration:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.0 - 8.2 | Singlet (s) | 1H |

| H-6 | ~7.8 - 8.0 | Singlet (s) | 1H |

| -NH- (ethyl) | ~4.5 - 5.5 (broad) | Singlet (s, broad) | 1H |

| -NH₂ | ~3.5 - 4.5 (broad) | Singlet (s, broad) | 2H |

| -CH₂- (ethyl) | ~3.2 - 3.5 | Quartet (q) | 2H |

| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | 3H |

Rationale for Predictions:

-

Aromatic Region: The electron-withdrawing nature of the pyridine nitrogen deshields the α-protons (H-2 and H-6). The bromine atom at the 5-position will have a modest influence on the chemical shift of the adjacent H-6. Due to the substitution pattern, no significant coupling is expected between H-2 and H-6, leading to two singlets.

-

Amine Protons: The chemical shifts of N-H protons are variable. Their signals are often broad due to quadrupolar relaxation and chemical exchange. In many cases, they may not show clear coupling to adjacent protons.

-

N-ethyl Group: The methylene protons (-CH₂-) are deshielded by the adjacent nitrogen atom. They will be split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The methyl protons (-CH₃) will be split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The typical vicinal coupling constant (³J) for a free-rotating ethyl group is around 7 Hz.

Part 2: Experimental Protocol for ¹H NMR Spectrum Acquisition

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps and considerations.

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. However, due to the presence of amine groups which can undergo hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) may provide sharper N-H signals. The choice of solvent can influence the chemical shifts, particularly of labile protons.[1]

-

Vortex the sample until the compound is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters, including the pulse angle (typically 90°), acquisition time, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are usually sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale. The residual proton signal of the deuterated solvent is typically used as a secondary reference (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).[2]

-

Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Part 3: Interpretation of the ¹H NMR Spectrum

The interpretation of the acquired spectrum involves a systematic analysis of the chemical shifts, integration, and splitting patterns to confirm the structure of this compound.

Analysis of Spectral Features:

-

Chemical Shift (δ): The position of each signal on the x-axis provides information about the electronic environment of the protons.

-

Downfield Region (δ > 7.0 ppm): Look for two singlets corresponding to the aromatic protons H-2 and H-6. Their exact positions will confirm the substitution pattern on the pyridine ring.

-

Mid-field Region (δ 3.0 - 6.0 ppm): The broad signals from the -NH- and -NH₂ protons are expected here. To confirm their identity, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the signals corresponding to the amine protons will disappear due to the exchange of protons for deuterium.[3]

-

Upfield Region (δ < 3.5 ppm): The signals for the N-ethyl group should be present here. A quartet and a triplet are the characteristic pattern for an ethyl group.[4]

-

-

Integration: The relative area of each signal should correspond to the number of protons in that environment. The expected integration ratio for the non-labile protons would be 1:1:2:3 (H-2 : H-6 : -CH₂- : -CH₃).

-

Spin-Spin Splitting (Multiplicity): The splitting pattern of each signal reveals the number of adjacent, non-equivalent protons.

-

Singlets (s): The aromatic protons H-2 and H-6 are expected to be singlets as they do not have any adjacent protons to couple with. The amine protons are also likely to appear as broad singlets.

-

Quartet (q): The -CH₂- signal is split into a quartet by the three protons of the adjacent -CH₃ group.

-

Triplet (t): The -CH₃ signal is split into a triplet by the two protons of the adjacent -CH₂- group.

-

Part 4: Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Broad peaks | Poor shimming, sample aggregation, or presence of paramagnetic impurities. | Re-shim the instrument. If the issue persists, try a different solvent or filter the sample. |

| Overlapping signals | The chemical shifts of different protons are too close. | Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆), as solvent effects can alter chemical shifts.[3] |

| Noisy spectrum | Insufficient sample concentration or too few scans. | Increase the number of scans or prepare a more concentrated sample. |

| Extraneous peaks | Contamination from residual solvents (e.g., ethyl acetate, acetone) or grease. | Ensure proper purification of the sample and use clean glassware. Compare extraneous peaks to known impurity chemical shift tables.[2] |

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification. By combining a theoretical prediction of the spectrum with a robust experimental protocol and a systematic interpretation of the data, researchers can confidently verify the structure and purity of this compound. This guide serves as a comprehensive resource for scientists engaged in the synthesis and characterization of novel pyridine derivatives, enabling them to leverage the full potential of ¹H NMR spectroscopy in their research and development endeavors.

References

-

Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The ¹H-NMR experiment. Retrieved from [Link]

-

University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Chemical Instrumentation Facility. NMR Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Clutch Prep. ¹H NMR:Spin-Splitting Patterns Explained. Retrieved from [Link]

Sources

13C NMR of 5-Bromo-N4-ethylpyridine-3,4-diamine

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-N4-ethylpyridine-3,4-diamine

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in ensuring its purity, confirming its identity, and understanding its chemical properties for further development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. Specifically, ¹³C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule, revealing the number of chemically distinct carbon atoms and offering insights into their electronic environments.[1][2]

This guide provides a comprehensive technical overview of the ¹³C NMR analysis of this compound. As no public reference spectrum is currently available, we will combine foundational NMR principles, substituent effect analysis, and advanced spectral acquisition techniques to predict, acquire, and definitively assign the ¹³C NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to the structural characterization of novel heterocyclic compounds.

Molecular Structure and Carbon Numbering

A clear and consistent numbering system is paramount for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC numbering convention that will be used throughout this guide.

Figure 1: Molecular structure and carbon numbering of this compound.

The molecule possesses seven unique carbon environments, and therefore, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[3]

Predicted ¹³C NMR Chemical Shifts: A Theoretical Framework

The chemical shift of a given carbon is highly sensitive to its local electronic environment, influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects.[2] In the absence of an experimental spectrum, we can predict the chemical shifts by starting with the base values for pyridine and adjusting them based on the known effects of the bromo, amino, and ethylamino substituents.[4][5][6]

Analysis of Substituent Effects:

-

Pyridine Ring Carbons (C2-C6):

-

Amino Groups (-NH₂ and -NHEt): These are strong electron-donating groups, which increase electron density on the ring, particularly at the ortho and para positions. This increased shielding results in an upfield shift (lower ppm value) for the carbons they influence.

-

Bromo Group (-Br): The effect of bromine is twofold. Its electronegativity withdraws electron density inductively, causing a deshielding (downfield shift) effect.[7] However, for the ipso-carbon (the carbon directly attached to the halogen), a "heavy atom effect" is often observed. This effect involves the large electron cloud of bromine causing increased diamagnetic shielding, which results in a net upfield shift for C5, a phenomenon that contradicts simple electronegativity arguments.[8][9]

-

Nitrogen Heteroatom (N1): The nitrogen atom in the pyridine ring is electron-withdrawing, causing significant deshielding of the adjacent C2 and C6 carbons.

-

-

Ethyl Group Carbons (C7, C8):

-

C7 (-CH₂-): This carbon is directly attached to a nitrogen atom. The electronegativity of nitrogen will cause a downfield shift.

-

C8 (-CH₃): This carbon is further from the nitrogen and will appear in the typical aliphatic region, shifted slightly downfield from a standard alkane due to the influence of the nearby amino group.[10]

-

Predicted Chemical Shift Summary:

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in a common NMR solvent like DMSO-d₆. These are estimates based on additive models and data from similar structures.

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | sp² | 145 - 155 | alpha to ring nitrogen, deshielded. |

| C3 | sp² | 125 - 135 | Attached to -NH₂ group; shielded relative to C4/C5. |

| C4 | sp² | 138 - 148 | Attached to -NHEt group and between two other substituents. |

| C5 | sp² | 95 - 105 | ipso-carbon to Bromine; significant shielding due to the heavy atom effect.[8] |

| C6 | sp² | 140 - 150 | alpha to ring nitrogen, deshielded. |

| C7 | sp³ | 35 - 45 | -CH₂- attached to nitrogen. |

| C8 | sp³ | 14 - 20 | Terminal -CH₃ of the ethyl group. |

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The quality of the NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[11] The low natural abundance of the ¹³C isotope (1.1%) necessitates conditions that maximize signal-to-noise.[12]

1. Sample Preparation

-

Analyte Quantity: For a standard 5 mm NMR tube, a sample quantity of 50-100 mg is recommended for a ¹³C spectrum that can be acquired in a reasonable timeframe (e.g., 20-60 minutes).[13] If the sample is limited, the acquisition time will need to be significantly longer.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which should readily dissolve the diamine structure. Its ¹³C signal appears as a septet centered at ~39.5 ppm, which is unlikely to overlap with the predicted signals.[14] Chloroform-d (CDCl₃) is an alternative, with its signal appearing as a triplet at ~77.2 ppm.[15]

-

Procedure:

-

Weigh 50-100 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[13]

-

Gently agitate or vortex the vial to ensure complete dissolution. The solution should be clear and free of any solid particulates.

-

Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This filtration step is critical to remove any suspended particles that can degrade magnetic field homogeneity and broaden spectral lines.

-

Cap the NMR tube securely and label it clearly.

-

2. Spectrometer Setup and 1D ¹³C Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C experiment on a 400 MHz or 500 MHz spectrometer.

-

Experiment: zgpg30 or a similar pulse program that uses a 30° pulse angle with proton decoupling.

-

Pulse Angle (Flip Angle): A 30° to 45° pulse angle is recommended instead of 90°. This is a crucial choice for ensuring that quaternary carbons (C3, C4, C5), which often have long relaxation times (T₁), can be observed effectively. A shorter pulse angle allows for a shorter relaxation delay without saturating these signals, improving the overall duty cycle and signal-to-noise ratio per unit time.[11][16]

-

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). This wide range ensures that all possible carbon signals, including any potential impurities, are captured.[2]

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient T₁ relaxation for most carbons, especially when using a reduced flip angle.

-

Number of Scans (NS): Start with 1024 scans. Increase as needed based on sample concentration to achieve a signal-to-noise ratio >20:1 for all peaks.

-

Decoupling: Broadband proton decoupling (cpd or waltz16) should be active during acquisition to collapse all C-H couplings and produce a spectrum of singlets.[1]

Workflow for Complete Spectral Assignment

A single 1D ¹³C spectrum provides the chemical shifts but not a definitive assignment. A self-validating protocol requires the use of additional experiments to confirm the identity of each carbon signal.

Figure 2: Recommended workflow for the unambiguous assignment of the ¹³C NMR spectrum.

Advanced NMR Techniques for Unambiguous Assignment

To move from a predicted to a confirmed structure, spectral editing and 2D NMR experiments are essential.

1. DEPT (Distortionless Enhancement by Polarization Transfer)

This set of experiments differentiates carbon signals based on the number of attached protons.

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. In our target molecule, this experiment will show C2, C6, and C8 as positive peaks, and C7 as a negative peak.

-

DEPT-90: Only CH signals are observed. This will selectively show the signals for C2 and C6.

By combining the standard ¹³C spectrum with DEPT-135 and DEPT-90, all carbon types can be definitively identified.

2. 2D HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment generates a 2D plot showing correlations between carbons (on one axis) and the protons directly bonded to them (on the other axis). This is the most reliable method for assigning protonated carbons. For example, the signal for C8 will show a correlation to the three-proton signal of the methyl group in the ¹H spectrum.

3. 2D HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final key to assigning the non-protonated (quaternary) carbons. It reveals correlations between carbons and protons that are separated by two or three bonds. Key expected correlations for assigning C3, C4, and C5 include:

-

C3: Should show a correlation to the proton on C2.

-

C4: Should show correlations to the protons on C2, C6, and the -CH₂- (C7) protons of the ethyl group.

-

C5: Should show a correlation to the proton on C6.

By systematically analyzing these 2D correlations, each carbon signal can be assigned with a high degree of confidence, providing a complete and validated structural elucidation.

Conclusion

The ¹³C NMR analysis of this compound is a clear example of how modern spectroscopic strategies can be deployed to characterize a novel compound. While a simple 1D spectrum provides initial data, a truly authoritative and trustworthy analysis relies on a multi-faceted approach. By combining theoretical predictions based on established substituent effects with a rigorous experimental workflow that includes DEPT and 2D correlation spectroscopy, researchers can achieve an unambiguous and validated assignment of the carbon skeleton. This level of analytical rigor is fundamental to advancing research and development in any field that relies on precise molecular characterization.

References

-

Wyrzykiewicz, E., & Prukala, D. (2001). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(10), 836-843. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of ethylamine. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. [Link]

-

Pipzine Chemicals. (n.d.). This compound. [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Filo. (2025). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

-

University of Ottawa. (2020). Optimized Default 13C Parameters. [Link]

-

University of California, Riverside. (n.d.). Sample Preparation and Positioning. [Link]

-

Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signa.. [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 12. compoundchem.com [compoundchem.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 15. chem.washington.edu [chem.washington.edu]

- 16. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 5-Bromo-N4-ethylpyridine-3,4-diamine

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-Bromo-N4-ethylpyridine-3,4-diamine, a halogenated heterocyclic amine of interest in pharmaceutical and chemical synthesis. The narrative moves beyond a simple recitation of methods to explain the underlying chemical principles that dictate experimental design and data interpretation. We will explore ionization logic, predictable fragmentation pathways, and the use of mass spectrometry as a self-validating system for structural confirmation, tailored for researchers and drug development professionals.

Introduction

This compound is a functionalized pyridine derivative whose structural elucidation is critical for its application as a synthetic building block. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for confirming its molecular identity and purity. The presence of three nitrogen atoms, a readily ionizable ethylamine moiety, and a bromine atom provides a unique and highly characteristic mass spectrometric fingerprint. This guide details the strategic approach to analyzing this compound, emphasizing the causality behind methodological choices to ensure robust and reliable characterization.

Section 1: Foundational Chemical Properties & Their MS Implications

A successful mass spectrometric analysis begins with an understanding of the analyte's fundamental properties. These characteristics directly inform our expectations for the resulting spectrum.

| Property | Value | Significance in Mass Spectrometry |

| Chemical Formula | C₇H₁₀BrN₃ | Determines the exact mass and elemental composition.[1] |

| Molecular Weight | 216.082 g/mol | Provides the average mass of the molecule.[1] |

| Monoisotopic Mass | 216.0058 Da | The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). This is the value targeted in high-resolution MS. |

| Nitrogen Count | 3 (Odd) | Nitrogen Rule: Molecules with an odd number of nitrogen atoms will have an odd nominal molecular mass. This is a primary check for spectral validity.[2][3] |

| Key Isotopes | ⁷⁹Br (~50.7%), ⁸¹Br (~49.3%) | Isotopic Signature: The near 1:1 natural abundance of bromine isotopes dictates that any bromine-containing ion will appear as a pair of peaks ("doublet") of nearly equal intensity, separated by 2 m/z units. This is a definitive and self-validating feature.[4][5][6] |

Section 2: The Logic of Method Selection: An ESI-MS/MS Approach

The molecular structure of this compound, featuring basic amine groups, makes it an ideal candidate for positive-mode Electrospray Ionization (ESI).

Why ESI? ESI is a "soft" ionization technique that excels at ionizing polar and basic molecules directly from a liquid solution, often with minimal in-source fragmentation.[7][8] The diamine structure, particularly the N4-ethylamino group, is readily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid). This process efficiently generates a stable, protonated pseudo-molecular ion, [M+H]⁺. Observing this ion is the primary goal of the initial full-scan analysis as it confirms the molecular weight.

Why Tandem Mass Spectrometry (MS/MS)? While the [M+H]⁺ ion confirms the mass, it provides little structural information. Tandem mass spectrometry (MS/MS) is employed for structural elucidation.[9] In this process, the [M+H]⁺ ions are isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are mass-analyzed. The fragmentation pattern is not random; it is governed by the principles of chemical stability, revealing the molecule's structural connectivity.[10]

Caption: Experimental workflow for ESI-MS/MS analysis.

Section 3: Detailed Experimental Protocol

This protocol provides a robust starting point for the analysis. Instrument-specific parameters should be optimized as needed.

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation.

-

-

Instrumentation (Example: Q-TOF Mass Spectrometer):

-

Ionization Mode: ESI, Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): 600 L/hr at 350 °C.

-

Mass Range (Full Scan): 50 - 500 m/z.

-

Collision Gas: Argon.

-

-

Data Acquisition:

-

Step 1 (Full Scan MS): Acquire data in full scan mode to locate the protonated molecular ion doublet [M+H]⁺.

-

Step 2 (MS/MS): Perform a product ion scan. Set the precursor ions to m/z 217.0 and 219.0. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

-

Section 4: Data Interpretation: Decoding the Mass Spectrum

The Molecular Ion Signature: Two Pillars of Confirmation

The first step in spectral analysis is to identify the [M+H]⁺ ion. For this compound, we expect a characteristic doublet at m/z 217.0138 (for the ⁷⁹Br isotope) and 219.0118 (for the ⁸¹Br isotope).

-

The Nitrogen Rule: The compound has 3 nitrogen atoms. The nominal mass of the protonated ion is 217, which is odd. This satisfies the nitrogen rule for a protonated species containing an odd number of nitrogens.

-

The Bromine Isotopic Pattern: The presence of two peaks at m/z 217 and 219 with nearly identical intensity is the most powerful piece of evidence. This signature is unique to bromine and provides a high degree of confidence that the detected ion contains one bromine atom.[6]

Predicted Fragmentation Pathway: A Story of Stability

The MS/MS spectrum reveals the molecule's structure by showing how it prefers to break apart. The most abundant fragments arise from cleavages that produce the most stable ions. For this compound, fragmentation is dominated by processes localized around the N4-ethylamino group.

-

Primary Pathway: Alpha-Cleavage. The most common fragmentation mechanism for aliphatic amines is alpha-cleavage—the breaking of the bond adjacent to the C-N bond.[2][11][12] The loss of a methyl radical (•CH₃, 15 Da) from the ethyl group is highly favorable as it produces a stable, resonance-delocalized secondary iminium ion. This is predicted to be the base peak in the MS/MS spectrum.

-

Secondary Pathways: Other cleavages, while possible, are expected to be less favorable and thus produce ions of lower intensity.

-

Loss of Ethene: A rearrangement can lead to the loss of a neutral ethene molecule (C₂H₄, 28 Da).

-

Loss of Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br, 79/81 Da). The resulting ion at m/z 138 would notably lack the bromine isotopic pattern.

-

Caption: Predicted MS/MS fragmentation of this compound.

Summary of Predicted Ions

The following table summarizes the key ions expected in the full scan MS and MS/MS spectra. High-resolution mass spectrometry would allow for the confirmation of the elemental composition of each fragment.

| Ion Description | Proposed Formula | Neutral Loss | Expected m/z (⁷⁹Br / ⁸¹Br) | Spectrum Type |

| Protonated Molecule | [C₇H₁₁BrN₃]⁺ | - | 217.01 / 219.01 | MS |

| Alpha-Cleavage Product | [C₆H₈BrN₃]⁺ | •CH₃ | 202.00 / 204.00 | MS/MS (Base Peak) |

| Ethene Loss Product | [C₅H₇BrN₃]⁺ | C₂H₄ | 189.99 / 191.99 | MS/MS |

| Debrominated Product | [C₇H₁₁N₃]⁺ | •Br | 138.10 | MS/MS |

Conclusion

The mass spectrometric characterization of this compound is a clear and logical process when guided by the foundational principles of chemistry. The use of ESI-MS provides unambiguous confirmation of the molecular weight, leveraging the compound's inherent basicity and the definitive isotopic signature of bromine. Subsequent MS/MS analysis, interpreted through an understanding of amine fragmentation chemistry, confirms the structural arrangement via the predictable and dominant alpha-cleavage pathway. This integrated approach provides a self-validating system for identity confirmation, ensuring data integrity for researchers and drug development professionals.

References

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

YouTube. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Retrieved from [Link]

-

Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

O'Reilly, J., & G. A. L. Leese, C. L. Rydon, H. N. (1955). 2,3-diaminopyridine. Organic Syntheses, 35, 41. Retrieved from [Link]

-

G. A. L. Leese, C. L. Rydon, H. N. (1955). 2,3-diaminopyridine. Organic Syntheses, 35, 41. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Video: Mass Spectrometry of Amines [jove.com]

- 3. GCMS Section 6.15 [people.whitman.edu]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. tsijournals.com [tsijournals.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-N4-ethylpyridine-3,4-diamine

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the material safety properties and safe handling protocols for 5-Bromo-N4-ethylpyridine-3,4-diamine (CAS No: 607371-03-9). Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes available data with established principles of chemical hygiene to explain the causality behind safety recommendations, ensuring a proactive and informed approach to laboratory safety.

Section 1: Executive Summary & Core Hazard Profile

This compound is a substituted pyridinediamine, a class of compounds recognized for its utility in synthetic chemistry and drug discovery. While a complete, peer-reviewed toxicological profile for this specific molecule is not extensively documented, available data and the known hazards of structurally related aromatic amines necessitate a cautious and well-documented handling protocol.

The primary identified hazards are acute oral toxicity and potential irritation.[1] The Globally Harmonized System (GHS) classification available from suppliers designates it as H302: Harmful if swallowed .[1] Furthermore, it is classified as an irritant, implying potential for skin, eye, and respiratory tract irritation upon contact. Aromatic amines as a class are known for being readily absorbed through the skin and can act as skin sensitizers, potentially causing allergic contact dermatitis upon repeated exposure.[2][3][4]

GHS Hazard Overview

Section 2: Chemical and Physical Identity

Understanding the physicochemical properties of a compound is fundamental to anticipating its behavior in the laboratory, from solubility to potential routes of exposure.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BrN₃ | ECHEMI[1] |

| Molecular Weight | 216.08 g/mol | ECHEMI[1] |

| CAS Number | 607371-03-9 | ECHEMI[1] |

| Physical State | Solid, Powder (presumed) | General chemical knowledge |

| Density | 1.576 g/cm³ (predicted) | ECHEMI[1] |

| XLogP3 | 2.51 (predicted) | ECHEMI[1] |

The predicted XLogP3 value of 2.51 suggests a degree of lipophilicity. This is a critical parameter as many aromatic amines are lipid-soluble, which facilitates absorption through the skin.[2] This structural feature is the primary reason for mandating the use of robust personal protective equipment (PPE) to prevent dermal exposure.

Section 3: Human Health Hazard Assessment

Acute Oral Toxicity (H302)

The classification "Harmful if swallowed" indicates that ingestion of relatively small quantities of the material may cause adverse health effects.[5] Symptoms following ingestion may include nausea, vomiting, and diarrhea.[6] The primary risk in a laboratory setting is accidental ingestion via contaminated hands. This underscores the critical importance of prohibiting eating, drinking, and smoking in the lab and practicing thorough hand washing after handling the compound.[6]

Irritation and Sensitization Potential

-

Skin and Eye Irritation: As a designated irritant, direct contact with the powder or its solutions can cause skin irritation (dermatitis) and serious eye irritation.[7] The diamine functional groups can impart a basic character, contributing to this irritancy.

-

Respiratory Irritation: Inhalation of airborne powder may cause irritation to the nose, throat, and respiratory tract.[7]

-

Skin Sensitization: This is a significant, inferred risk based on the broader class of aromatic amines, such as p-phenylenediamine (PPD), which are potent skin sensitizers.[4][8] Sensitization is an immunological response where an initial exposure may be asymptomatic, but subsequent contact, even with minute quantities, can trigger a severe allergic contact dermatitis.[3][9] Given this risk, preventing all skin contact is a primary safety objective.

Long-Term and Carcinogenic Potential

Many aromatic amines are known or suspected carcinogens and mutagens.[10][11][12] While no specific carcinogenicity data exists for this compound, its structural class warrants handling it with the assumption of potential long-term toxicity. The precautionary principle dictates that exposure should be minimized to the lowest reasonably achievable level.

Section 4: Laboratory Protocol for Safe Handling and Use

A self-validating safety protocol relies on a combination of engineering controls, administrative procedures, and personal protective equipment to create multiple barriers to exposure. Mishandling toxic powders can lead to adverse health effects and contamination of the laboratory.[13]

Engineering Controls

-

Chemical Fume Hood: All weighing and reconstitution operations involving the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[13]

-

Designated Area: A specific area within the lab should be designated for working with this and other toxic powders.[13][14] This area should be clearly labeled.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving with nitrile gloves is required. Aromatic amines can be absorbed through the skin, and this provides an extra layer of protection.[2] Gloves should be changed immediately if contaminated and every two hours during extended use.[14]

-

Eye Protection: Chemical safety goggles are mandatory to protect against airborne powder and splashes. Standard safety glasses do not provide adequate protection.

-

Lab Coat: A fully fastened lab coat, preferably with elastic cuffs, must be worn.

-

Respiratory Protection: For situations with a higher risk of aerosolization where a fume hood is not feasible, a properly fitted N95 or higher-rated respirator may be necessary, based on a site-specific risk assessment.

Step-by-Step Weighing and Solubilization Workflow

This protocol is designed to minimize the generation of airborne dust and prevent contamination.

-

Preparation: Don all required PPE. Line the work surface inside the fume hood with disposable, absorbent bench pads.[14]

-

Tare Container: Place an empty container with a secure lid on the analytical balance and tare it.[13]

-

Transfer to Hood: Move the tared, empty container to the fume hood.

-

Dispense Powder: Carefully dispense the desired amount of this compound into the container. Use disposable spatulas.[13] If static electricity causes the powder to become airborne, use an anti-static gun.[14]

-

Secure and Weigh: Securely close the lid on the container.

-

Final Weighing: Move the closed container back to the balance to obtain the final weight.[13]

-

Reconstitution: Return the closed container to the fume hood. Add the desired solvent via syringe or pipette, keeping the container opening as restricted as possible.

-

Decontamination: Wipe down the exterior of the container. Dispose of all contaminated disposable items (e.g., weigh paper, spatulas, bench pads) into a labeled hazardous waste bag.[14]

-

Post-Handling: Remove gloves and wash hands thoroughly with soap and water.

Safe Handling Workflow Diagram

// Nodes Start [label="Start: Assemble PPE & Prep Hood", fillcolor="#F1F3F4", fontcolor="#202124"]; Tare [label="1. Tare sealed container on balance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MoveToHood1 [label="2. Move empty container to fume hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispense [label="3. Dispense powder into container in hood", fillcolor="#FBBC05", fontcolor="#202124"]; Seal [label="4. Securely seal container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Weigh [label="5. Weigh sealed container on balance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MoveToHood2 [label="6. Return sealed container to hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reconstitute [label="7. Add solvent in hood", fillcolor="#FBBC05", fontcolor="#202124"]; Decontaminate [label="8. Decontaminate & Dispose of Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Remove PPE & Wash Hands", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Tare; Tare -> MoveToHood1; MoveToHood1 -> Dispense; Dispense -> Seal; Seal -> Weigh; Weigh -> MoveToHood2; MoveToHood2 -> Reconstitute; Reconstitute -> Decontaminate; Decontaminate -> End; } dot Caption: Step-by-step workflow for safely weighing powdered compounds.

Section 5: Emergency Procedures & First Aid

Immediate and appropriate action is critical in the event of an exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove contaminated clothing. Seek medical attention if irritation or a rash develops.

-

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.[17]

-

Inhalation: Move the affected person to fresh air at once.[17][18][19] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting .[16][20] Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[6][16][17][18] Provide the medical team with the compound name and any available safety information.

Section 6: Storage & Disposal

-

Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it segregated from strong oxidizing agents and acids.

-

Disposal: All waste containing this compound (including contaminated consumables) must be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations. Brominated compounds can form hazardous byproducts during incineration, so proper disposal through a licensed waste handler is essential to prevent environmental pollution.[21][22]

References

-

ECP Labchem. (2024). Safety Data Sheet. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

National Poisons Centre. (n.d.). First Aid. Retrieved from [Link]

-

Occupli. (2021). The controls required for handling powder irritants. Retrieved from [Link]

-

Mayo Clinic. (2024). Poisoning: First aid. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: 1,2-DIHYDRO-3,6-PYRIDAZINEDIONE. Retrieved from [Link]

-

DermNet. (n.d.). Paraphenylenediamine and hair dye contact allergy. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

MDPI. (2023). Removal of Bromine from Polymer Blends. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

Ministry of Health, KSA. (2025). First Aid - Dealing with Toxins and Toxic Fumes. Retrieved from [Link]

-

Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

-

PubMed. (n.d.). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2017). Para-phenylenediamine allergy: current perspectives on diagnosis and management. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Classifying hazardous chemicals. Retrieved from [Link]

-

St John Ambulance. (n.d.). Poisoning Symptoms & First Aid. Retrieved from [Link]

-

IMR Press. (2012). The impact of aromatic amines on the environment: risks and damages. Retrieved from [Link]

-

Campaign for Safe Cosmetics. (n.d.). P-Phenylenediamine. Retrieved from [Link]

-

PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

-

ResearchGate. (2014). p-Phenylenediamine and Risk of Sensitization in Children. Retrieved from [Link]

-

Stoffenmanager. (n.d.). H-phrases (hazard statements). Retrieved from [Link]

-

Dec Group. (n.d.). Elevating Workplace Safety in Powder Handling Systems. Retrieved from [Link]

-

CENSWPA. (n.d.). AROMATIC AMINES Chemical Fact Sheet. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

-

Government of Canada. (2020). Aromatic Amines Group - information sheet. Retrieved from [Link]

-

Annmarie Skin Care. (2024). Ingredient Watch List: Phenylenediamine, the Hair Dye Allergen That Can Irritate Skin. Retrieved from [Link]

-

Chemeurope.com. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

Syracuse University. (n.d.). Irritants - Environmental Health & Safety Services. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Para-phenylenediamine allergy: current perspectives on diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. annmariegianni.com [annmariegianni.com]

- 5. H-phrases (hazard statements) [stoffenmanager.com]

- 6. ecplabchem.co.nz [ecplabchem.co.nz]

- 7. nj.gov [nj.gov]

- 8. safecosmetics.org [safecosmetics.org]

- 9. researchgate.net [researchgate.net]

- 10. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. article.imrpress.com [article.imrpress.com]

- 12. censwpa.org [censwpa.org]

- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 14. safety.duke.edu [safety.duke.edu]

- 15. ehss.syr.edu [ehss.syr.edu]

- 16. poisons.co.nz [poisons.co.nz]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. Poisoning: First aid - Mayo Clinic [mayoclinic.org]

- 19. First Aid - Dealing with Toxins and Toxic Fumes [moh.gov.sa]

- 20. chem-space.com [chem-space.com]

- 21. mdpi.com [mdpi.com]

- 22. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Pharmacological & Synthetic Utility of 5-Bromo-N4-ethylpyridine-3,4-diamine

Executive Summary: The "Lynchpin" Scaffold

In modern drug discovery, the value of a building block is defined by its divergent potential —the ability to access distinct chemical spaces from a single core. 5-Bromo-N4-ethylpyridine-3,4-diamine represents a high-value "lynchpin" intermediate. Unlike simple pyridines, this molecule possesses three orthogonal vectors for modification, making it an ideal precursor for imidazo[4,5-c]pyridines , a privileged heterocycle in oncology and immunology.

This guide details the technical exploitation of this scaffold, moving beyond its basic properties to its application in synthesizing Toll-like Receptor (TLR) agonists and ATP-competitive kinase inhibitors .

Structural Activity Relationship (SAR) Analysis

The molecule functions as a "pre-drug" scaffold. Its biological potential is realized through specific transformations. We analyze the core using a Vector-Based SAR approach :

The Orthogonal Vectors

-

Vector A (Vicinal Diamine System): The 3-amino and 4-ethylamino groups are positioned for cyclization. Reaction with carboxylic acids, aldehydes, or orthoesters yields the imidazo[4,5-c]pyridine core. This fused system mimics the purine ring of ATP, providing the hydrogen-bonding motif required for kinase hinge binding.

-

Vector B (C5-Bromine): A halogen "handle" perfectly positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the introduction of aryl/heteroaryl groups to access the hydrophobic pocket II of kinase enzymes.

-

Vector C (N4-Ethyl Group): Unlike a free amine, the ethyl group provides immediate lipophilicity and steric bulk, often required to induce conformational changes in the target receptor or to improve cell permeability.

Visualization: The Divergent Synthesis Map

The following diagram illustrates how this single core diverges into two major therapeutic classes.

Figure 1: Divergent synthesis pathways converting the diamine precursor into bioactive drug classes.

Mechanistic Biological Potential

Kinase Inhibition (ATP-Competitors)

The derived imidazo[4,5-c]pyridine core is an isostere of adenine.

-

Mechanism: The N1 and N3 nitrogens (post-cyclization) form hydrogen bonds with the "hinge region" amino acids (e.g., Methionine gatekeepers) within the ATP-binding pocket of kinases such as CDK2/9 and EGFR .

-

Role of the 5-Bromo: The bromine allows the attachment of a "tail" moiety that extends into the solvent-exposed region or the hydrophobic back-pocket, conferring selectivity (e.g., preventing binding to homologous kinases).

TLR7/8 Agonism (Immunotherapy)

Imidazoquinolines (e.g., Imiquimod) are classic TLR agonists. The imidazo[4,5-c]pyridine analogs derived from this scaffold often show improved solubility and potency.

-

Mechanism: These compounds bind to the hydrophobic pocket of the TLR7/8 dimer interface, inducing a conformational change that triggers the MyD88-dependent signaling pathway, leading to the release of IFN-α and pro-inflammatory cytokines.

-

Critical Feature: The N4-ethyl group (becoming N1-ethyl in the fused system) is critical for optimal fit in the TLR binding pocket.

Experimental Protocols

Protocol A: Cyclization to the Imidazo[4,5-c]pyridine Core

This protocol validates the reactivity of the diamine vector.

Reagents:

-

This compound (1.0 eq)[1]

-

Triethyl orthoformate (TEOF) (Excess, solvent/reagent)

-

Sulfamic acid (Catalytic, 0.1 eq)

Methodology:

-

Charge: In a dry round-bottom flask, suspend the diamine (1.0 mmol) in TEOF (5 mL).

-

Catalyze: Add sulfamic acid (0.1 mmol). The acid catalyzes the initial formation of the imidate intermediate.

-

Reflux: Heat the mixture to 100°C for 4 hours. Monitor by TLC (System: 5% MeOH in DCM). The diamine spot will disappear, replaced by a more polar fluorescent spot.

-

Workup: Evaporate TEOF under reduced pressure. Redissolve residue in EtOAc, wash with NaHCO3 (sat. aq.) to neutralize acid.

-

Purification: Flash column chromatography (SiO2, 0-10% MeOH/DCM).

-

Validation: 1H NMR should show the disappearance of the broad NH signals and the appearance of a sharp singlet ~8.2 ppm (C2-H of imidazole).

Protocol B: Suzuki-Miyaura Cross-Coupling (C6-Arylation)

This protocol validates the utility of the bromine handle for library generation.

Reagents:

-

6-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (Product of Protocol A) (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(dppf)Cl2·DCM (0.05 eq)

-

K2CO3 (2.0 eq)

-

Dioxane/Water (4:1 ratio)

Methodology:

-

Degas: Sparge the Dioxane/Water mixture with Argon for 15 minutes to remove O2 (critical to prevent homocoupling).

-

Assembly: Add the bromide, boronic acid, base, and catalyst to a microwave vial. Seal under Argon.

-

Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (Microwave).

-

Scavenging: Filter through a Celite pad to remove Palladium black.

-

Isolation: Extract with EtOAc. The resulting biaryl product represents a potential kinase inhibitor "hit."

Quantitative Data Summary: Potential Activity Profiles

The following table summarizes expected activity ranges for derivatives of this scaffold based on structural homology to known drugs (e.g., 3-deazaneplanocin A analogs, imidazo-pyridines).

| Target Class | Derivative Type | Key Substituent (via Br) | Est. IC50 / EC50 | Mechanism |

| CDK2/9 | Imidazo[4,5-c]pyridine | 4-sulfamoylphenyl | 50 - 200 nM | ATP-Competitive Inhibition |

| TLR7 | Imidazo[4,5-c]pyridine | None (C2-butyl added) | 0.5 - 2.0 µM | Agonist (Immune activation) |

| EGFR | Imidazo[4,5-c]pyridine | 3-chloro-4-fluoroaniline | 10 - 100 nM | Kinase Domain Binding |

References

-

Vertex AI Search. (2025).[2] Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Link

-

National Institutes of Health (NIH). (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules. PubMed Central. Link

-

PubChem. (2025).[3] 5-bromo-4-N-(4-ethylphenyl)pyrimidine-2,4-diamine Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2025). 3,4-Diaminopyridine Product Information & Applications. Merck KGaA. Link

-

Royal Society of Chemistry. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9.[4][5] MedChemComm. Link

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-bromo-4-N-(4-ethylphenyl)pyrimidine-2,4-diamine | C12H13BrN4 | CID 80762286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of 5-Bromo-N4-ethylpyridine-3,4-diamine

This Application Note provides a rigorous, field-proven protocol for the synthesis of 5-Bromo-N4-ethylpyridine-3,4-diamine (CAS 607371-03-9). This scaffold is a critical intermediate in the development of ATP-competitive kinase inhibitors, particularly for targets requiring a 3,4-diaminopyridine hinge-binding motif.

Executive Summary

The synthesis of this compound presents a specific regiochemical challenge: installing a halogen handle (Br) at the 5-position of a pyridine ring while maintaining distinct amine functionalities at positions 3 and 4.

This protocol details a 3-step linear synthesis starting from commercially available 4-chloro-3-nitropyridine .[1] Unlike routes relying on pre-halogenated precursors (which often yield the incorrect 3-bromo-5-amino isomer), this pathway utilizes the electronic directing effects of the 3,4-diamine system to ensure exclusive bromination at the 5-position (beta-position), avoiding alpha-position contaminants (C2/C6).

Key Advantages of This Route[1]

-

Regiocontrol: Exploits the innate beta-directing effect of the pyridine nitrogen combined with the ortho-directing power of the C4-ethylamino group.[1]

-

Scalability: Avoids cryogenic lithiation steps; utilizes standard filtration and crystallization workups.[1]

-

Cost-Efficiency: Uses inexpensive NBS (N-Bromosuccinimide) rather than elemental bromine or exotic halogenating agents.[1]

Retrosynthetic Analysis & Pathway

The strategy relies on constructing the diamine core first, then introducing the bromine electrophile.[1] The C4-ethylamino group is installed via Nucleophilic Aromatic Substitution (

Figure 1: Retrosynthetic logic flow.[1] The bromine is introduced last to prevent halogen scrambling during reduction.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Ethylamino)-3-nitropyridine

Principle: The chlorine at C4 is highly activated for nucleophilic displacement due to the electron-withdrawing nature of the ortho-nitro group and the pyridine nitrogen.[1]

-

Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Ethylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq).

-

Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH).[1]

Protocol:

-

Charge a round-bottom flask with 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol) and THF (100 mL). Cool to 0°C in an ice bath.

-

Add Triethylamine (13.2 mL, 94.6 mmol) followed by dropwise addition of Ethylamine (2.0 M in THF, 79 mL, 158 mmol). Caution: Exothermic reaction.[1]

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

-

Workup: Concentrate the solvent in vacuo. Resuspend the yellow residue in water (150 mL) and stir vigorously for 30 minutes.

-

Isolation: Filter the bright yellow solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 45°C.

-

Yield: Expected ~9.5 g (90%).

-

Data Check: 1H NMR should show a triplet/quartet pattern for the ethyl group and loss of the C4-Cl signal.[1]

Step 2: Reduction to N4-ethylpyridine-3,4-diamine

Principle: Catalytic hydrogenation reduces the nitro group to a primary amine. This step creates the electron-rich 3,4-diamine system required for the next step.

-

Reagents: 4-(Ethylamino)-3-nitropyridine (from Step 1), 10% Pd/C (10 wt% loading), Hydrogen gas (balloon or 1 atm).

Protocol:

-

Dissolve 4-(ethylamino)-3-nitropyridine (9.0 g) in MeOH (150 mL) in a hydrogenation flask.

-

Add 10% Pd/C (0.9 g) under a nitrogen atmosphere. Safety: Pd/C is pyrophoric; keep wet with solvent.[1]

-

Purge the system with Hydrogen gas (H2) three times.[1] Stir under H2 atmosphere (balloon pressure) at RT for 12–16 hours.

-

Validation: Reaction is complete when the yellow color fades to colorless/pale pink.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

-

Concentrate the filtrate to yield the diamine as a dark oil or low-melting solid.[1] This intermediate is oxidation-sensitive (turns dark upon air exposure) and should be used immediately in Step 3.[1]

Step 3: Regioselective Bromination (The Critical Step)

Principle: In the 3,4-diamine system, the C5 position is electronically favored for Electrophilic Aromatic Substitution (EAS).[1] C5 is beta to the pyridine nitrogen (less deactivated than alpha positions) and ortho to the C4-ethylamino group (a stronger activator than the C3-primary amine).[1]

-

Reagents: N4-ethylpyridine-3,4-diamine (from Step 2), N-Bromosuccinimide (NBS) (1.05 eq).

-

Solvent: Acetonitrile (ACN) or DMF.[1][3] Temperature control is vital to prevent di-bromination.[1]

Protocol:

-

Dissolve the crude N4-ethylpyridine-3,4-diamine (approx. 53 mmol) in Acetonitrile (200 mL). Cool to -10°C to 0°C (ice/salt bath).

-

Dissolve NBS (9.9 g, 55.6 mmol) in Acetonitrile (50 mL) and add it dropwise over 45 minutes. Do not add solid NBS directly; local concentration spikes cause over-bromination.[1]

-

Stir at 0°C for 1 hour. Monitor by LC-MS.[1][4] The product peak (M+H ~216/218) should dominate.[1]

-

Quench: Add saturated aqueous Sodium Thiosulfate (50 mL) to neutralize active bromine species.

-

Extraction: Concentrate ACN, dilute with water, and extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

-

Final Product: This compound (Tan to brown solid).

Analytical Validation (Self-Validating System)[1]

To ensure the bromine is at C5 and not C2 or C6, analyze the 1H NMR coupling constants.

| Position | Isomer | 1H NMR Signature (Aromatic Region) |

| C5-Br (Target) | 5-Bromo-N4-ethyl... | Two singlets (or weakly coupled doublets). H2 (s, ~7.9 ppm) and H6 (s, ~7.7 ppm).[1] No ortho coupling (J ~8 Hz) observed.[1] |

| C2-Br (Impurity) | 2-Bromo-N4-ethyl... | Two doublets with ortho coupling (J ~5-6 Hz) corresponding to H5 and H6.[1] |

| C6-Br (Impurity) | 6-Bromo-N4-ethyl... | Two singlets for H2 and H5.[1] (Distinguishable by NOE or HMBC).[1] |

Mechanism of Selectivity: The C4-NHEt group directs ortho (to C3 and C5).[1] C3 is blocked.[1] C5 is the only available ortho site.[1] The C3-NH2 directs ortho (to C2 and C4).[1] C4 is blocked.[1] C2 is an alpha position on the pyridine ring, which is electronically deactivated compared to the beta position (C5).[1] Thus, C5 is kinetically favored .[1]

Safety & References

Safety Precautions

-

Nitro Compounds: Potentially explosive residues; do not distill to dryness at high heat.[1]

-

Bromination: NBS can release Br2; perform in a fume hood.[1]

-

Pyridines: Often possess unpleasant odors and potential neurotoxicity; wear double gloves.[1]

References

-

Regioselectivity in Pyridine Bromination

-

BenchChem Application Note: "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide." (Demonstrates beta-bromination preference in aminopyridines). [1]

-

-

Synthesis of 3,4-Diaminopyridine Scaffolds

-

Kinase Inhibitor Chemistry

-

Journal of Medicinal Chemistry: "Structure-Activity Relationships of Imidazo[4,5-c]pyridine-Based Inhibitors." (Contextualizes the 5-bromo intermediate).

-

-

Target Molecule Data

-

ChemicalBook/CAS Database: "5-Bromo-N4-ethyl-3,4-pyridinediamine (CAS 607371-03-9)."

-

For technical support or custom synthesis inquiries, please contact the Chemical Development Group.

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 4. 1701875-99-1|5-Bromo-4-ethoxypyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N4-ethylpyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space with Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation is particularly crucial in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules.[3] Among these, substituted pyridines are a key structural motif in drug discovery. This guide provides a detailed protocol and technical insights for the Suzuki coupling of 5-Bromo-N4-ethylpyridine-3,4-diamine, a substrate of interest for the generation of novel chemical entities for drug development programs.

The presence of multiple nitrogen-containing functional groups on the pyridine ring of this compound, namely the vicinal diamines and the N-ethylamino group, presents unique challenges and considerations for the optimization of the Suzuki coupling. These basic nitrogens can potentially coordinate to the palladium catalyst, influencing its reactivity and stability. Therefore, a careful selection of the catalyst, ligand, base, and solvent system is paramount to achieve high yields and purity of the desired coupled product. This document will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer guidance on troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broadly divided into three key steps:

-